3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one
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Overview
Description
3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is a heterocyclic compound with the molecular formula C6H4BrN3.
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrazolo[3,4-b]pyridine derivatives, have been reported to have potent activities against fibroblast growth factor receptors (fgfrs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
Compounds targeting fgfrs typically work by inhibiting the receptor’s activity, thereby disrupting the signaling pathways that promote tumor growth .
Biochemical Pathways
, FGFR inhibitors generally impact the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
Fgfr inhibitors, such as 1h-pyrazolo[3,4-b]pyridine derivatives, have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one typically involves the bromination of pyrazolo[3,4-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium phosphate), and a boronic acid under inert atmosphere conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrazolopyridines.
Coupling Products: The major products are biaryl compounds formed through the coupling of the pyrazolopyridine with boronic acids.
Scientific Research Applications
3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: Research has shown its potential in developing therapeutic agents for diseases such as cancer and inflammatory conditions.
Industry: It is utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another pyrazolopyridine derivative with similar structural features but different substitution patterns.
1H-Pyrrolo[2,3-c]pyridin-7(6H)-one: A related compound with a pyrrolo ring instead of a pyrazolo ring.
Uniqueness
3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is unique due to its bromine substitution, which allows for further functionalization through various chemical reactions. This makes it a versatile intermediate in the synthesis of diverse bioactive molecules .
Properties
IUPAC Name |
3-bromo-2,6-dihydropyrazolo[3,4-c]pyridin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-5-3-1-2-8-6(11)4(3)9-10-5/h1-2H,(H,8,11)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAOUEGATNRXHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=NNC(=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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